Cas no 17557-83-4 (Urea,N,N''-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[N',N'-dimethyl- (9CI))
17557-83-4 structure
Product Name:Urea,N,N''-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[N',N'-dimethyl- (9CI)
CAS No:17557-83-4
MF:C20H26N4O2
MW:354.446044445038
CID:233702
PubChem ID:305442
Update Time:2025-04-19
Urea,N,N''-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[N',N'-dimethyl- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Urea,N,N''-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[N',N'-dimethyl- (9CI)
- 3-[4-[4-(dimethylcarbamoylamino)-3-methylphenyl]-2-methylphenyl]-1,1-dimethylurea
- NSC202417
- DTXSID00308119
- NSC-202417
- 17557-83-4
- N',N''-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(N,N-dimethylurea)
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- Inchi: 1S/C20H26N4O2/c1-13-11-15(7-9-17(13)21-19(25)23(3)4)16-8-10-18(14(2)12-16)22-20(26)24(5)6/h7-12H,1-6H3,(H,21,25)(H,22,26)
- InChI Key: VVMMVPZGCQMVJV-UHFFFAOYSA-N
- SMILES: O=C(N(C)C)NC1=CC=C(C=C1C)C1=CC=C(C(C)=C1)NC(N(C)C)=O
Computed Properties
- Exact Mass: 354.20578
- Monoisotopic Mass: 354.205576
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.7
- XLogP3: 2.7
Experimental Properties
- Density: 1.177
- Boiling Point: 577°Cat760mmHg
- Flash Point: 302.8°C
- Refractive Index: 1.62
- PSA: 64.68
Urea,N,N''-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[N',N'-dimethyl- (9CI) Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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